The molecular structures of pyrazole carboxylic acid derivatives are often determined using techniques like X-ray diffraction. Crystallographic data reveals important structural features, such as bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-π stacking [, , , , ]. These interactions influence the compound's packing in the solid state and can affect its physical and chemical properties.
Several pyrazole carboxylic acid derivatives, particularly those containing difluoromethyl and amide substituents, have demonstrated promising antifungal activity against various phytopathogenic fungi []. Structure-activity relationship (SAR) studies can help optimize the antifungal potency of these compounds.
Certain pyrazole carboxylic acid derivatives, such as 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039), have shown potent anti-inflammatory and antinociceptive effects in animal models []. These effects are attributed to the modulation of the NO/cGMP pathway and calcium channels.
The same compound mentioned above, LQFM039, also exhibits vasorelaxant effects, suggesting its potential use in treating cardiovascular diseases []. The relaxation of aortic rings by LQFM039 further supports its involvement in the NO/cGMP pathway and calcium channel modulation.
Quantitative structure-activity relationship (QSAR) studies on pyrazole carboxylic acid derivatives have identified key molecular descriptors associated with anti-MES activity, potentially leading to the design of novel anticonvulsant agents [].
Some metal complexes of pyrazole carboxylic acid derivatives, particularly those containing cadmium or cobalt ions, exhibit interesting luminescent properties in the solid state [, ]. This luminescence arises from the electronic transitions within the metal center and the ligand framework.
Certain cobalt complexes of pyrazole carboxylic acid derivatives have demonstrated electrocatalytic activity for oxygen evolution and reduction reactions, suggesting their potential application in energy storage and conversion devices [].
In silico studies and subsequent synthesis of 5- and 3-hydroxy-substituted alkyl 1-aryl-1H-pyrazole-4-carboxylates revealed their potential as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) [], a key enzyme involved in pyrimidine biosynthesis in the malaria parasite.
Novel piperidinylisoxazole FXR agonists containing pyrazole carboxylic acid moieties have demonstrated significant lipid-lowering effects in preclinical models, highlighting their potential for treating dyslipidemia and atherosclerosis [].
Pyrazole carboxylic acid derivatives have shown promise as angiotensin II antagonists, with potential applications in treating hypertension and other cardiovascular diseases []. These compounds exert their effects by blocking the binding of angiotensin II to its receptor, thereby inhibiting its vasoconstrictive effects.
Chromene-based pyrazole carboxylic acid derivatives and their metal complexes have shown significant inhibitory activity against acetylcholinesterase (AChE) [], suggesting their potential in treating Alzheimer's disease and other neurodegenerative disorders.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2